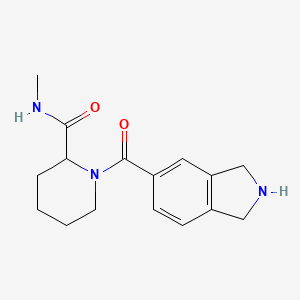
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide, also known as UMI-77, is a small molecule inhibitor of the transcription factor, STAT5. STAT5 is a key regulator of cell growth and differentiation, and is frequently dysregulated in cancer and other diseases. UMI-77 has shown promise as a potential therapeutic agent for the treatment of these diseases.
Wirkmechanismus
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide works by inhibiting the activity of STAT5. STAT5 is a transcription factor that regulates the expression of genes involved in cell growth and differentiation. When STAT5 is dysregulated, it can lead to uncontrolled cell growth and contribute to the development of cancer and other diseases. 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide binds to STAT5 and prevents it from binding to DNA, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its efficacy in inflammatory bowel disease. 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has also been shown to increase the production of fetal hemoglobin, which may be beneficial in the treatment of sickle cell disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide is its specificity for STAT5. Unlike other inhibitors that may target multiple pathways, 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide specifically targets the dysregulated STAT5 pathway. However, one limitation of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide is its relatively low potency compared to other inhibitors. This may limit its efficacy in certain contexts and require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of STAT5. Another area of interest is the identification of biomarkers that can predict response to 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide treatment. Additionally, there is interest in exploring the potential of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide in combination with other therapies, such as immunotherapy or targeted therapy. Finally, there is interest in exploring the potential of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide in other disease contexts beyond cancer and inflammatory bowel disease.
Synthesemethoden
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the isoindole ring system, followed by the introduction of the piperidine and carbonyl groups. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has been extensively studied in the context of cancer research. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize cancer cells to other therapies such as chemotherapy and radiation. 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has also been studied in other disease contexts, such as inflammatory bowel disease and sickle cell disease.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-17-15(20)14-4-2-3-7-19(14)16(21)11-5-6-12-9-18-10-13(12)8-11/h5-6,8,14,18H,2-4,7,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYJQIWBJYEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)C2=CC3=C(CNC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

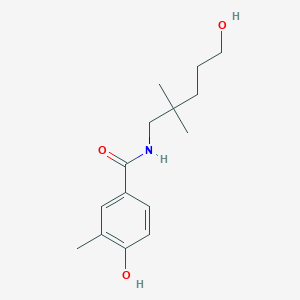
![4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide](/img/structure/B6630755.png)
![5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B6630757.png)
![1-[(2,6-Difluorophenyl)methyl]pyridin-2-one](/img/structure/B6630772.png)
![1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole](/img/structure/B6630777.png)
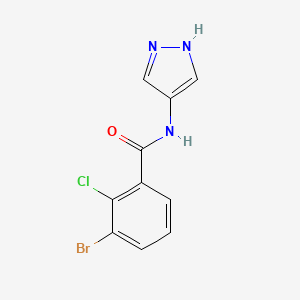
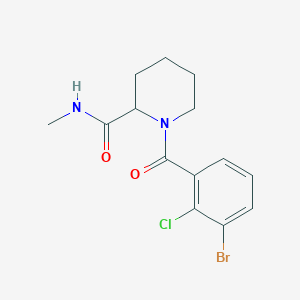
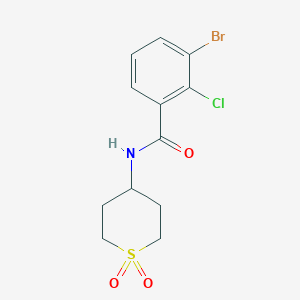
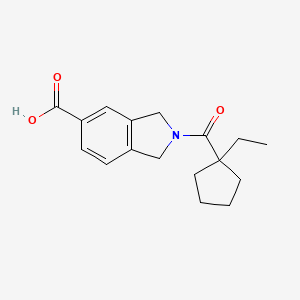
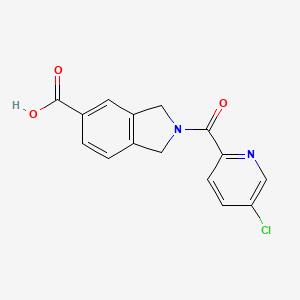
![N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B6630816.png)
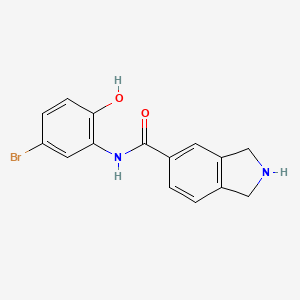
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-dihydroisoindole-5-carboxylic acid](/img/structure/B6630845.png)
![N-[(1-methoxycyclobutyl)methyl]azepane-1-carboxamide](/img/structure/B6630860.png)